1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide
Übersicht
Beschreibung
1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide, also known as EMA401, is a selective antagonist of the angiotensin II type 2 receptor (AT2R). It has been extensively studied for its potential use in treating chronic pain, particularly neuropathic pain. EMA401 was developed by Spinifex Pharmaceuticals and is currently in clinical trials.
Wirkmechanismus
1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide selectively targets the AT2R, which is expressed in high levels in sensory neurons. By blocking the AT2R, 1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide inhibits the activity of the angiotensin II pathway, which has been implicated in the development and maintenance of chronic pain.
Biochemical and Physiological Effects:
1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide has been shown to reduce pain in animal models of neuropathic pain by inhibiting the activity of the angiotensin II pathway. It has also been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide has several advantages for use in lab experiments. It is highly selective for the AT2R, which reduces the risk of off-target effects. It has also been extensively studied in animal models of neuropathic pain, which provides a strong scientific basis for its use in lab experiments.
One limitation of 1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide is its relatively low potency, which may limit its effectiveness in treating chronic pain. Additionally, its mechanism of action is not fully understood, which may limit its potential for use in treating other conditions.
Zukünftige Richtungen
There are several future directions for research on 1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide. One area of interest is the development of more potent AT2R antagonists, which may be more effective in treating chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide, which may provide insights into its potential use in treating other conditions. Finally, clinical trials are needed to determine the long-term safety and efficacy of 1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide in treating chronic pain.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(2-ethyl-6-methylphenyl)-5-indolinesulfonamide has been studied extensively for its potential use in treating chronic pain, particularly neuropathic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain, and clinical trials have demonstrated its efficacy in reducing pain in patients with postherpetic neuralgia and chemotherapy-induced peripheral neuropathy.
Eigenschaften
IUPAC Name |
1-acetyl-N-(2-ethyl-6-methylphenyl)-2,3-dihydroindole-5-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-15-7-5-6-13(2)19(15)20-25(23,24)17-8-9-18-16(12-17)10-11-21(18)14(3)22/h5-9,12,20H,4,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRUXGYFKTVKIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.